(Z)-Non-5-en-3-yn-2-one

説明

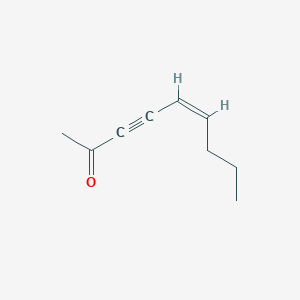

(Z)-Non-5-en-3-yn-2-one is an unsaturated ketone featuring a nine-carbon chain with a conjugated triple bond (C3–C4) and a Z-configuration double bond (C5–C6). Its IUPAC name reflects the ketone at position 2, the triple bond (yn) at position 3, and the double bond (en) at position 5. This compound’s unique structure—combining sp² (ketone), sp (triple bond), and sp² (Z-alkene) hybridization—imparts distinct reactivity and physicochemical properties.

特性

CAS番号 |

116428-94-5 |

|---|---|

分子式 |

C9H12O |

分子量 |

136.19 g/mol |

IUPAC名 |

(Z)-non-5-en-3-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5- |

InChIキー |

FYWWEVCNAWLOGD-WAYWQWQTSA-N |

SMILES |

CCCC=CC#CC(=O)C |

異性体SMILES |

CCC/C=C\C#CC(=O)C |

正規SMILES |

CCCC=CC#CC(=O)C |

同義語 |

5-Nonen-3-yn-2-one, (Z)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

(Z)-Oct-5-en-2-one (C₈H₁₄O)

This shorter-chain analogue lacks the triple bond but shares a Z-configured double bond (C5–C6) and ketone at position 2. The absence of the triple bond simplifies its reactivity profile, making it less prone to polymerization or addition reactions compared to (Z)-Non-5-en-3-yn-2-one. Both compounds are enones, but the triple bond in the target compound introduces additional conjugation and strain .

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

This cathinone derivative shares a ketone group but incorporates aromatic and heterocyclic moieties. Unlike this compound, it lacks unsaturated carbon-carbon bonds, resulting in divergent electronic properties and biological interactions .

Physicochemical Properties

The triple bond in this compound increases its molecular rigidity and reactivity, leading to a higher predicted boiling point compared to (Z)-oct-5-en-2-one. The latter’s shorter chain and lack of a triple bond enhance volatility, making it suitable for fragrance applications .

Spectroscopic and Analytical Characterization

Both compounds require advanced techniques for structural elucidation:

- IR Spectroscopy: The triple bond in this compound shows a sharp absorption ~2200 cm⁻¹ (C≡C stretch), absent in (Z)-oct-5-en-2-one .

- NMR : The Z-alkene in both compounds generates distinct coupling patterns (³J ~10–12 Hz for Z-configuration). The target compound’s sp-hybridized carbons (C3–C4) resonate at δ 70–100 ppm in ¹³C NMR .

- Mass Spectrometry: High-resolution MS (HRMS) differentiates their molecular formulas, with this compound exhibiting a higher exact mass (136.0888 vs. 126.1045) .

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。